molecular formula C12H15ClINO2 B1303024 (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1049744-22-0

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1303024
M. Wt: 367.61 g/mol
InChI Key: MCQOLORVFBWETG-NINOIYOQSA-N
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Description

“(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C12H15ClINO2 . It is used in the synthesis of various pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of “(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. The “2-Iodobenzyl” indicates that an iodine atom is attached to the benzyl group .


Physical And Chemical Properties Analysis

“(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” has a molecular weight of 367.61 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .

Scientific Research Applications

Pyrrolidine in Drug Discovery

The five-membered pyrrolidine ring, including its derivatives like (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, plays a significant role in medicinal chemistry. It's widely used to synthesize compounds for treating human diseases due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. This review focuses on bioactive molecules with pyrrolidine rings, exploring their target selectivity and the influence of steric factors on biological activity. The versatility of the pyrrolidine scaffold is underscored, highlighting its potential in designing new compounds with varied biological profiles (Li Petri et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives of pyrrolidine-2-carboxylic acid, are essential in biorenewable chemicals. Their fermentation production using microbes like E. coli and S. cerevisiae is promising for industrial chemistry. However, their inhibitory effects on microbes below desired yields pose challenges. This review delves into the impact of carboxylic acids on microbial physiology, exploring strategies to increase microbial robustness against such inhibitors. Understanding these mechanisms can aid in engineering more efficient biocatalysts for sustainable chemical production (Jarboe et al., 2013).

Role in Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), related to pyrrolidine-2-carboxylic acid, is involved in proline biosynthesis and catabolism in plants. Recent studies suggest that P5C metabolism plays a crucial role in plant defense against pathogens. This review highlights how P5C synthesis in mitochondria contributes to both R-gene-mediated and non-host resistance, implicating salicylic acid-dependent pathways, reactive oxygen species, and hypersensitive response-associated cell death. Insights into proline-P5C metabolism's regulatory pathways during pathogen infection offer new avenues for enhancing plant immunity (Qamar et al., 2015).

Safety And Hazards

The safety and hazards associated with “(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

(2S,4R)-4-[(2-iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14INO2.ClH/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8;/h1-4,8,11,14H,5-7H2,(H,15,16);1H/t8-,11+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQOLORVFBWETG-NINOIYOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376049
Record name (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1049744-22-0
Record name (2S,4R)-4-(2-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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